molecular formula C21H20N4O4S B5614033 2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No. B5614033
M. Wt: 424.5 g/mol
InChI Key: TULGDJWIDAUQEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as N-(5-aryl-1,3,4-thiadiazol-2-yl) derivatives, involves carbodiimide condensation catalysis, which is a convenient and fast method. This process is typically characterized by reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of these compounds is often determined through techniques such as IR, 1H NMR, and elemental analyses. The intermediate compounds, such as 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine, can be confirmed by single-crystal X-ray diffraction, showcasing the detailed architecture of the molecules involved (Yu et al., 2014).

Chemical Reactions and Properties

Chemical reactions pertinent to similar molecular frameworks involve cyclization reactions leading to the formation of derivatives like 3-acetyl-2-substituted phenyl derivatives. These reactions are fundamental in modifying the chemical and biological attributes of the parent compound, thereby affecting its reactivity and interaction with biological targets (Jin et al., 2006).

Physical Properties Analysis

While specific studies on the physical properties of 2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide are not provided, similar compounds typically exhibit characteristic crystalline forms and solubility which can be influenced by their molecular structure and substituents. These properties are crucial in determining their application potential and formulation strategies.

Chemical Properties Analysis

The chemical properties of such compounds include their reactivity towards various chemical groups, stability under different conditions, and their interaction with metal ions or organic solvents. These properties are essential for understanding their behavior in chemical reactions and biological systems.

References for further reading:

  • Yu et al., 2014: Synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives.
  • Jin et al., 2006: Synthesis, structure, and bioactivity analysis.

Mechanism of Action

The mechanism of action of thiazole and imidazole derivatives can vary widely depending on their specific structures and the biological targets they interact with .

Safety and Hazards

Like all chemicals, thiazole and imidazole derivatives should be handled with care. Some may cause eye or respiratory irritation .

Future Directions

Thiazoles and imidazoles have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and pharmaceuticals . They have a wide range of biological activities and are the basic core of some natural products . Therefore, the development of new thiazole and imidazole derivatives with improved properties is a promising area of research .

properties

IUPAC Name

2-[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-27-16-8-13(9-17(28-2)20(16)29-3)23-19(26)11-25-15-7-5-4-6-14(15)24-21(25)18-10-22-12-30-18/h4-10,12H,11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULGDJWIDAUQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C3=CC=CC=C3N=C2C4=CN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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